molecular formula C15H10FN5O3 B12210477 7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B12210477
M. Wt: 327.27 g/mol
InChI Key: VTAZHFSPLHLUAK-UHFFFAOYSA-N
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Description

7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. .

    Quinazoline Ring Formation: The next step involves the formation of the quinazoline ring. .

    Introduction of the Fluoro and Hydroxy Groups:

    Furan-2-ylmethyl Substitution: The final step involves the substitution of the furan-2-ylmethyl group onto the quinazoline ring. .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce hydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 7-fluoro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H10FN5O3

Molecular Weight

327.27 g/mol

IUPAC Name

7-fluoro-N-(furan-2-ylmethyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C15H10FN5O3/c16-8-3-4-11-10(6-8)14(22)18-13-12(19-20-21(11)13)15(23)17-7-9-2-1-5-24-9/h1-6,20H,7H2,(H,17,23)

InChI Key

VTAZHFSPLHLUAK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F

Origin of Product

United States

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